Methyl-2-(4-(Methylsulfonyl)phenyl)acetat

Übersicht

Beschreibung

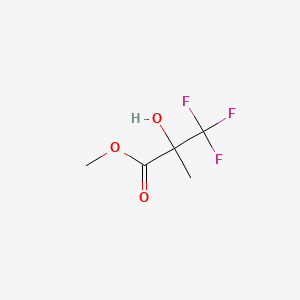

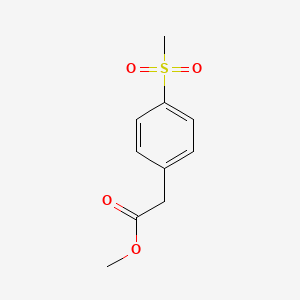

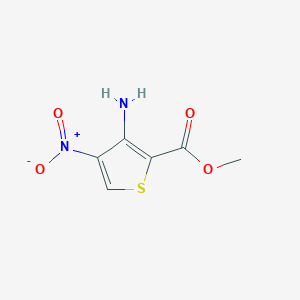

Methyl 2-(4-(methylsulfonyl)phenyl)acetate is a useful research compound. Its molecular formula is C10H12O4S and its molecular weight is 228.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality Methyl 2-(4-(methylsulfonyl)phenyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(4-(methylsulfonyl)phenyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität

Derivate von „Methyl-2-(4-(Methylsulfonyl)phenyl)acetat“ wurden synthetisiert und auf ihre antimikrobiellen Eigenschaften untersucht. Diese Verbindungen haben sich gegen verschiedene Bakterienstämme als wirksam erwiesen, darunter MRSA, E. coli, K. pneumoniae, P. aeruginosa und A. baumannii. Das Vorhandensein der Methylsulfonylgruppe trägt zur Fähigkeit der Verbindung bei, das Bakterienwachstum zu hemmen, was sie zu einem möglichen Kandidaten für die Entwicklung neuer antimikrobieller Mittel macht .

Entzündungshemmende Aktivität

Die Verbindung wurde auch auf ihre entzündungshemmenden Wirkungen untersucht. Derivate von „this compound“ haben eine gute entzündungshemmende Aktivität gezeigt, mit Selektivität gegenüber der COX-2-Enzymhemmung. Diese Selektivität ist entscheidend, da sie die gastrointestinalen Nebenwirkungen reduzieren kann, die üblicherweise mit nichtsteroidalen Antirheumatika (NSAR) verbunden sind .

COX-2-Hemmung

Die selektive Hemmung des COX-2-Enzyms ist eine bedeutende Anwendung dieser Verbindung. Durch die Hemmung von COX-2 kann die Verbindung Linderung von Entzündungen bewirken, ohne die Magen-Darm-Nebenwirkungen, die mit der COX-1-Hemmung verbunden sind. Dies macht sie zu einem wertvollen Gut bei der Entwicklung sichererer entzündungshemmender Medikamente .

Kardiovaskuläre Sicherheit

Die Derivate der Verbindung wurden so modifiziert, dass sie moderate Mengen an Stickstoffmonoxid (NO) freisetzen, was die kardiovaskulären Risiken reduzieren kann, die mit selektiven COX-2-Hemmern verbunden sind. NO hat eine vasodilatorische Aktivität und kann die Thrombozytenaggregation hemmen, wodurch die kardiovaskulären Bedenken der COX-2-Hemmung behoben werden .

Synthese von Indol-Derivaten

„this compound“ wird bei der Synthese von Indol-Derivaten verwendet, die in der pharmazeutischen Chemie wichtig sind. Diese Derivate wurden so konzipiert, dass sie sowohl antimikrobielle als auch entzündungshemmende Aktivitäten besitzen, was eine doppelte therapeutische Wirkung bietet .

Arzneimittelentwicklung

Die Verbindung dient als Schlüsselzwischenprodukt bei der Entwicklung neuer Medikamente. Ihre Molekülstruktur ermöglicht die Anbindung verschiedener Pharmakophore, die zur Entwicklung neuartiger Medikamente mit spezifischen therapeutischen Zielen führen können .

Wirkmechanismus

Target of Action

The primary target of Methyl 2-(4-(methylsulfonyl)phenyl)acetate is the cyclooxygenase-2 (COX-2) enzyme . This enzyme plays a crucial role in the inflammatory process, catalyzing the biotransformation of arachidonic acid in the cell membrane to produce prostaglandins .

Mode of Action

Methyl 2-(4-(methylsulfonyl)phenyl)acetate interacts with its target, the COX-2 enzyme, by inhibiting its activity . This inhibition reduces the production of key pro-inflammatory mediators, prostaglandins . The compound shows selective inhibition towards COX-2, which is beneficial as it minimizes the side effects associated with the inhibition of the constitutive COX-1 enzyme .

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting the COX-2 enzyme, it reduces the production of prostaglandins, key mediators in the inflammatory process . This results in a decrease in inflammation and associated symptoms.

Result of Action

The inhibition of COX-2 by Methyl 2-(4-(methylsulfonyl)phenyl)acetate results in a reduction of inflammation . The compound has shown good anti-inflammatory activity in vitro . Additionally, some derivatives of the compound have demonstrated antimicrobial activity, making them potential dual antimicrobial/anti-inflammatory agents .

Action Environment

The action of Methyl 2-(4-(methylsulfonyl)phenyl)acetate can be influenced by various environmental factors. For instance, the rate coefficients for the alkaline hydrolysis of similar compounds have been measured in different environments, indicating the importance of both polar and steric effects . .

Biochemische Analyse

Biochemical Properties

It is known that compounds with similar structures can participate in various biochemical reactions . For instance, they can undergo free radical reactions, nucleophilic substitutions, and oxidations

Cellular Effects

It has been suggested that similar compounds may have antimicrobial and anti-inflammatory activities . These effects could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Similar compounds are known to undergo free radical reactions, nucleophilic substitutions, and oxidations . These reactions could potentially lead to binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Similar compounds have been shown to undergo reactions over time, such as alkaline hydrolysis . This could potentially influence the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

Similar compounds have been used in studies to assess their therapeutic potential . These studies could potentially reveal threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Similar compounds are known to undergo various reactions, such as alkaline hydrolysis . This could potentially involve interactions with enzymes or cofactors, and could also influence metabolic flux or metabolite levels .

Transport and Distribution

Similar compounds are known to be transported and distributed within cells and tissues . This could potentially involve interactions with transporters or binding proteins, and could also influence the compound’s localization or accumulation .

Subcellular Localization

Similar compounds are known to be localized within specific compartments or organelles within cells . This could potentially be directed by targeting signals or post-translational modifications .

Eigenschaften

IUPAC Name |

methyl 2-(4-methylsulfonylphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4S/c1-14-10(11)7-8-3-5-9(6-4-8)15(2,12)13/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCMUPMCWKYOOBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC=C(C=C1)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20586351 | |

| Record name | Methyl [4-(methanesulfonyl)phenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300355-18-4 | |

| Record name | Methyl [4-(methanesulfonyl)phenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B1611650.png)

![Octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B1611652.png)

![1-Methyl-4-[(2S)-pyrrolidin-2-ylmethyl]piperazine](/img/structure/B1611655.png)

![Methyl 4-[(tert-butoxycarbonyl)amino]-5-{[tert-butyl(dimethyl)silyl]oxy}pentanoate](/img/structure/B1611658.png)